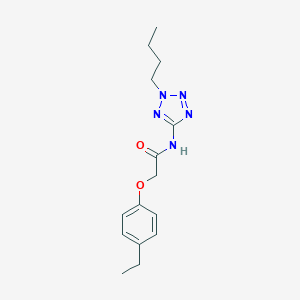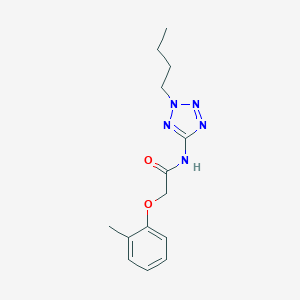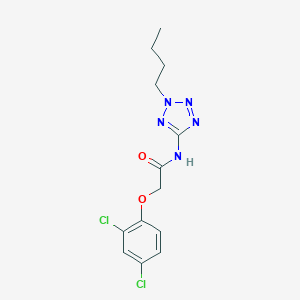![molecular formula C14H14N2O4 B244493 N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide, also known as AM404, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of anandamide, an endocannabinoid that is naturally produced by the human body. AM404 has been found to have a variety of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide's mechanism of action is complex and involves multiple pathways in the body. One of the primary ways that it exerts its effects is by inhibiting the reuptake of anandamide, which leads to increased levels of this endocannabinoid in the body. This, in turn, activates the CB1 and CB2 receptors in the endocannabinoid system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease. It has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it is a well-established compound with a known synthesis method. This makes it relatively easy for researchers to obtain and use in their studies. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action.
One limitation of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to experimental animals or to use in in vitro studies. Additionally, the compound's effects can be complex and may vary depending on the specific experimental conditions, which can make it challenging to interpret the results of studies.
将来の方向性
There are many potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. One area of interest is the compound's potential as a treatment for chronic pain. Studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has analgesic properties, and further research could explore its efficacy in treating different types of pain.
Another potential future direction is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in the treatment of neurological disorders. The compound has been found to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Finally, research could also explore the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in combination with other drugs or therapies. For example, it may be possible to enhance the compound's effects by combining it with other compounds that modulate the endocannabinoid system or by using it in conjunction with other treatments for specific conditions.
合成法
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide can be synthesized through a multistep process that involves the reaction of anandamide with acetic anhydride and methoxybenzyl bromide. The resulting compound is then treated with furfurylamine to yield N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide for their studies.
科学的研究の応用
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes, including pain perception, inflammation, and mood regulation. N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body.
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
N-(3-acetamido-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
VHFMWIRAJMEXID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)